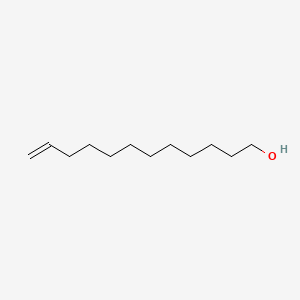
1-Benzyl-1-methylhydrazine
Overview
Description
1-Benzyl-1-methylhydrazine is a chemical compound with the linear formula C8H12N2 . Its molecular weight is 136.2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1-methylhydrazine is represented by the linear formula C8H12N2 . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Scientific Research Applications
Fenton Reactions Induced by Cytotoxic Methylhydrazine Derivatives :
- Research by Berneis, Kofler, and Bollag (1964) in "Helvetica Chimica Acta" suggests that cytotoxic methylhydrazine derivatives like 1-methyl-2-benzyl-hydrazine can break down nucleic acids and increase the reactivity of hydrogen peroxide towards deoxyribose. This implies their potential role in initiating Fenton chain reactions, which are significant in various chemical and biological processes (Berneis, Kofler & Bollag, 1964).
Metabolic Formation of Methylhydrazine :
- A study by Pyysalo and Niskanen (1978) in "Toxicology Letters" examines the metabolic formation of methylhydrazine from specific compounds, indicating its significance in metabolic studies and toxicology (Pyysalo & Niskanen, 1978).
Pro-oxidative Effect of Tumor Inhibiting Methylhydrazino Compounds :
- Berneis et al. (1963) in "Helvetica Chimica Acta" found that certain methylhydrazino compounds, including 1-methyl-2-benzyl-hydrazine, cause degradation of deoxyribonucleic acid (DNA), which is crucial in understanding their interaction with genetic material and potential applications in oncology (Berneis et al., 1963).
Alkylation of Nucleic Acids by Carcinogenic Dimethylhydrazine :
- Research by Hawks and Magee (1974) in the "British Journal of Cancer" discusses how compounds like 1,2-dimethylhydrazine, similar in structure to 1-Benzyl-1-methylhydrazine, can interact with nucleic acids, highlighting its relevance in carcinogenesis studies (Hawks & Magee, 1974).
Synthesis and Characterization of Novel Derivatives for Monoamine Oxidase Inhibition :
- A study by Ahmad et al. (2018) in "Bioorganic Chemistry" discusses the synthesis of derivatives including 1-benzyl-1-methylhydrazine for monoamine oxidase inhibition, crucial for understanding biochemical pathways and drug development (Ahmad et al., 2018).
Morphological and Biochemical Effects in Rats and Mice :
- Hawks et al. (1974) in the "British Journal of Cancer" found that 1,2-dimethylhydrazine, similar to 1-Benzyl-1-methylhydrazine, causes morphological changes in liver and tumors in rats and mice, which is significant for toxicological and pharmacological research (Hawks et al., 1974).
Antineoplastic Agents Evaluation :
- Research by Hrubiec et al. (1986) in the "Journal of Medicinal Chemistry" evaluated 1-(Arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines as antineoplastic agents, suggesting their potential in cancer treatment (Hrubiec et al., 1986).
Chromosome Breakage in Cancer Cells :
- A study by Therman (1972) in "Cancer Research" indicates that 1-methyl-2-benzylhydrazine can induce chromatid translocations in mouse ascites tumors, which is crucial for understanding its genetic and carcinogenic potential (Therman, 1972).
Safety and Hazards
1-Benzyl-1-methylhydrazine is a strong skin, eye, and respiratory tract irritant . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled or swallowed, fresh air and drinking water are recommended, respectively . Medical attention should be sought if feeling unwell .
properties
IUPAC Name |
1-benzyl-1-methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBYHABJPALDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276759 | |
| Record name | 1-benzyl-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-methylhydrazine | |
CAS RN |
3931-52-0 | |
| Record name | 3931-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)






